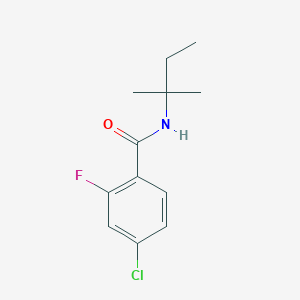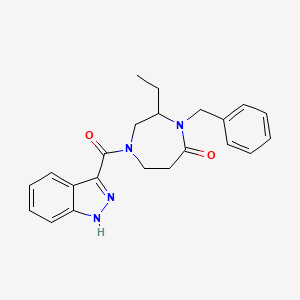![molecular formula C13H10F3N3O2 B5301850 N-cyclopropyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5301850.png)
N-cyclopropyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TCPOBOP and is known for its ability to activate the nuclear receptor CAR (constitutive androstane receptor) in liver cells. In
Mécanisme D'action
TCPOBOP activates the nuclear receptor CAR in liver cells. Activation of CAR leads to the upregulation of genes involved in drug metabolism and detoxification. This results in an increase in the metabolism and elimination of xenobiotics, such as drugs and environmental toxins, from the body. TCPOBOP also induces liver cell proliferation, which can lead to liver hypertrophy.
Biochemical and Physiological Effects
TCPOBOP has been shown to have a number of biochemical and physiological effects. It induces liver cell proliferation, leading to liver hypertrophy. It also increases the metabolism and elimination of xenobiotics from the body, making it a potential candidate for the treatment of liver toxicity. TCPOBOP has also been shown to have anti-tumor properties, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TCPOBOP is its ability to activate the nuclear receptor CAR in liver cells. This makes it a useful tool for studying the molecular mechanisms of liver toxicity and the effects of environmental toxins on liver function. However, one limitation of TCPOBOP is its potential to induce liver hypertrophy. This can be problematic in some experiments, as it can lead to changes in liver function that are not related to the experimental treatment.
Orientations Futures
There are several future directions for research on TCPOBOP. One area of interest is the development of new drugs that target the nuclear receptor CAR. This could lead to the development of new treatments for liver toxicity and cancer. Another area of interest is the development of new methods for studying the effects of environmental toxins on liver function. This could lead to a better understanding of the molecular mechanisms of liver toxicity and the development of new treatments for liver disease. Finally, there is a need for further research into the potential side effects of TCPOBOP, particularly its potential to induce liver hypertrophy.
Méthodes De Synthèse
The synthesis of TCPOBOP involves the reaction of 3-(trifluoromethyl)phenylacetic acid with cyclopropylamine and sodium nitrite. This reaction results in the formation of N-cyclopropyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide. The purity of the compound can be enhanced by recrystallization using ethanol.
Applications De Recherche Scientifique
TCPOBOP has been extensively studied for its potential applications in various fields of research. In the field of toxicology, TCPOBOP is used as a tool to study the molecular mechanisms of liver toxicity. It is also used to study the effects of environmental toxins on liver function. In the field of pharmacology, TCPOBOP is used to study the metabolism and toxicity of drugs. Additionally, TCPOBOP has been shown to have anti-tumor properties, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-cyclopropyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)8-3-1-2-7(6-8)10-18-12(21-19-10)11(20)17-9-4-5-9/h1-3,6,9H,4-5H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYRPCBOVUBZGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2-fluorophenyl)acryloyl]-4-methoxyphenyl 4-nitrobenzoate](/img/structure/B5301771.png)
![(4aS*,8aR*)-6-[(1-methylcyclopropyl)carbonyl]-1-(2-pyridin-2-ylethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5301779.png)
![(4-methoxybenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B5301790.png)

![N-methyl-4-(1H-pyrazol-3-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5301809.png)

![N-(3-methoxyphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5301826.png)

![N-({1-[(4,5-dimethyl-2-furyl)methyl]pyrrolidin-3-yl}methyl)-N'-phenylurea](/img/structure/B5301836.png)
![4-(1H-imidazol-1-yl)-1-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5301845.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5301846.png)
![2-[(2-aminophenyl)thio]-N-(4-chloro-3-methylphenyl)acetamide](/img/structure/B5301867.png)
![4-[4-(4-methylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5301878.png)